Phenylhydroquinone

Description

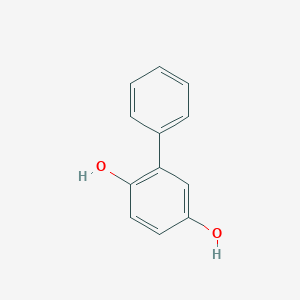

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZKKZXWDBOGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051553 | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-21-6 | |

| Record name | Phenylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,5-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPT41T80FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylhydroquinone CAS number 1079-21-6

An In-depth Technical Guide to Phenylhydroquinone (CAS: 1079-21-6)

For Researchers, Scientists, and Drug Development Professionals

This compound (PHQ), with the CAS number 1079-21-6, is a significant organic compound and a metabolite of the fungicide o-phenylphenol (OPP). It has garnered considerable attention in the scientific community due to its diverse biological activities, including its role as an antioxidant and its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, and its applications in biological research and drug development. Special emphasis is placed on its mechanism of action, including its inhibitory effects on key signaling pathways and its ability to induce DNA damage and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Chemical and Physical Properties

This compound, also known as 2,5-Biphenyldiol or 2,5-Dihydroxybiphenyl, is a white to grey-brownish crystalline powder.[1] It is soluble in water, alcohol, and ether.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1079-21-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [2][3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Melting Point | 98-100 °C | [1][4] |

| Boiling Point | 118 °C at 0.049 Torr | [5] |

| Appearance | White to grey-brownish powder | [1] |

| Solubility | Soluble in water, alcohol, and ether | [2] |

| IUPAC Name | 2-phenylbenzene-1,4-diol | [3] |

| Synonyms | 2,5-Biphenyldiol, 2,5-Dihydroxybiphenyl, Phenyl-p-hydroquinone | [3][4] |

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are the oxidation of biphenyl (B1667301) followed by the reduction of the resulting phenyl-p-benzoquinone (B1682775), and the alkylation of hydroquinone (B1673460) with cyclohexene (B86901) followed by dehydrogenation.

Experimental Protocol: Synthesis via Oxidation and Reduction

This protocol describes a general two-step synthesis of this compound from biphenyl.

Step 1: Oxidation of Biphenyl to Phenyl-p-benzoquinone

-

Reaction Setup: In a well-ventilated fume hood, dissolve biphenyl in a suitable organic solvent such as acetic acid.

-

Oxidation: Slowly add an oxidizing agent, such as ceric ammonium (B1175870) nitrate, to the biphenyl solution with constant stirring at room temperature.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into water, and the crude phenyl-p-benzoquinone is extracted with an organic solvent like diethyl ether.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to yield crude phenyl-p-benzoquinone, which can be purified further by column chromatography.

Step 2: Reduction of Phenyl-p-benzoquinone to this compound

-

Reduction: The purified phenyl-p-benzoquinone is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) and subjected to reduction.[6] This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent like sodium hydrosulfite.

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Isolation: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure.

-

Purification: The resulting crude this compound is purified by recrystallization or column chromatography to yield the final product.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, making it a compound of interest for drug development. It is known to have antioxidant properties and has been investigated for its potential as an antitumor agent.[2][7]

Inhibition of Epidermal Growth Factor Receptor (EGF-R) Signaling

This compound and its derivatives have been shown to inhibit the protein tyrosine kinase (PTK) activity associated with the Epidermal Growth Factor Receptor (EGF-R).[7] This inhibition can block downstream signaling pathways that are crucial for cell proliferation, making PHQ a potential candidate for cancer therapy.

Induction of DNA Damage and Apoptosis

This compound has been demonstrated to cause DNA strand scission.[8] This genotoxic effect is believed to be mediated by the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, during its oxidation.[8] The resulting DNA damage can trigger a p53-dependent apoptotic pathway. This compound has been shown to activate p53 through the phosphorylation of ERK1/2 and p38 MAP kinases.

Experimental Protocols for Biological Assays

EGF-R Associated Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on EGF-R PTK activity.

-

Cell Culture: Culture human tumor cells overexpressing EGF-R (e.g., A431 cells) in appropriate media.

-

Cell Lysis: Lyse the cells to prepare a cell extract containing the EGF-R.

-

Kinase Reaction: In a reaction buffer, incubate the cell extract with a synthetic peptide substrate for EGF-R, ATP (as a phosphate (B84403) donor), and varying concentrations of this compound.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, including radioactive assays (³²P-ATP) or non-radioactive methods like ELISA with anti-phosphotyrosine antibodies.

-

Data Analysis: The IC₅₀ value, the concentration of PHQ that inhibits 50% of the PTK activity, is calculated to quantify its inhibitory potency.[7]

DNA Cleavage Assay

This protocol outlines a method to evaluate the DNA damaging potential of this compound using plasmid DNA.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18) in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C for a specific duration.[8]

-

Electrophoresis: The samples are then subjected to agarose (B213101) gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium (B1194527) bromide.

-

Analysis: The conversion of the supercoiled form to the nicked and linear forms indicates DNA strand scission.[8] The intensity of the bands can be quantified to determine the extent of DNA cleavage.

Apoptosis Assay by Western Blot

This protocol describes the detection of apoptosis-related proteins in cells treated with this compound.

-

Cell Treatment: Treat a suitable cell line (e.g., mouse thymocytes) with this compound for a specified time to induce apoptosis.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration in each sample to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, phosphorylated p53, p38, and ERK1/2).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: The expression levels of the target proteins are analyzed to confirm the induction of apoptosis and the activation of the upstream signaling pathways.

Spectroscopic Data Summary

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the hydroxyl protons. |

| ¹³C NMR | Resonances for the twelve carbon atoms, with distinct chemical shifts for the hydroxyl-substituted and other aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the hydroxyl groups and C=C stretching of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (186.21 g/mol ).[3] |

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and eye irritation and may cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It is known to be poisonous by intraperitoneal and intravenous routes, and mutation data has been reported.[1]

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and drug discovery. Its ability to inhibit EGF-R signaling and induce p53-mediated apoptosis highlights its promise as a lead compound for the development of novel anticancer therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this intriguing compound. Researchers should, however, always adhere to strict safety protocols when handling this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102603618B - Biphenyl compound, synthetic method and application thereof - Google Patents [patents.google.com]

- 4. Catalytic Synthesis of Hydroquinone by Using Rh on Al2O3 Via Different Rout, American Journal of Optics and Photonics, Science Publishing Group [sciencepublishinggroup.com]

- 5. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]

- 6. US20130296614A1 - Dehydrogenation Processes and Phenol Compositions - Google Patents [patents.google.com]

- 7. US5210330A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenylhydroquinone: Structure, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylhydroquinone, with the IUPAC name 2-phenylbenzene-1,4-diol , is a biphenyl (B1667301) compound and a significant metabolite of the fungicide o-phenylphenol.[1] Its structure, featuring a phenyl group attached to a hydroquinone (B1673460) ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of its role in biological signaling pathways, particularly its induction of p53-mediated apoptosis. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a hydroquinone ring substituted with a phenyl group.

-

IUPAC Name: 2-phenylbenzene-1,4-diol[1]

-

Synonyms: 2,5-Dihydroxybiphenyl, [1,1'-Biphenyl]-2,5-diol, Phenyl-p-hydroquinone[1]

-

Molecular Formula: C₁₂H₁₀O₂[1]

-

Molecular Weight: 186.21 g/mol [1]

-

CAS Number: 1079-21-6[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, providing a reference for its physical and spectroscopic properties.

| Property | Value |

| Physical Properties | |

| Melting Point | 98-100 °C |

| Boiling Point | 118 °C at 0.049 Torr |

| Appearance | White to grey-brownish powder |

| Solubility | Soluble in methanol; slightly soluble in chloroform (B151607) and DMSO. Generally soluble in polar organic solvents. |

| pKa (predicted) | 10.46 ± 0.18 |

| Spectroscopic Data | |

| ¹H NMR (Expected) | δ ~9.0-10.0 ppm (s, 2H, Ar-OH), δ ~6.8-7.6 ppm (m, 8H, Ar-H) |

| ¹³C NMR (Expected) | δ ~145-155 ppm (C-OH), δ ~115-140 ppm (Ar-C) |

| IR Spectroscopy (KBr) | ~3300-3500 cm⁻¹ (O-H stretch, broad), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1200 cm⁻¹ (C-O stretch) |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 186 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the alkylation of hydroquinone with cyclohexene (B86901) to form cyclohexylhydroquinone, followed by a dehydrogenation reaction.

Step 1: Synthesis of Cyclohexylhydroquinone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone and a high-boiling point solvent such as diphenyl ether.

-

Catalyst Addition: Introduce an acidic catalyst, for instance, 85% aqueous phosphoric acid.

-

Reactant Addition: Heat the mixture to the reaction temperature (typically between 80-120°C) with vigorous stirring. Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The cyclohexylhydroquinone product will remain in the solvent, while unreacted hydroquinone may precipitate and can be removed by filtration. The solvent can then be removed under reduced pressure to yield the crude cyclohexylhydroquinone.

Step 2: Dehydrogenation of Cyclohexylhydroquinone to this compound

-

Reaction Setup: In a suitable reaction vessel, dissolve the crude cyclohexylhydroquinone from the previous step in a high-boiling solvent (diphenyl ether can be used again).

-

Catalyst Addition: Add a dehydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Dehydrogenation: Heat the mixture to a high temperature (typically 250-330°C) for 2-4 hours. The dehydrogenation process will release hydrogen gas.

-

Reaction Monitoring: Monitor the formation of this compound using TLC or GC-MS.

-

Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The this compound product can be isolated from the solvent by crystallization or column chromatography.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity. It is known to induce thymic atrophy and up-regulate apoptosis through the activation of the p53 tumor suppressor protein. The mechanism involves the phosphorylation of Erk1/2 and p38, which in turn leads to the activation of p53.

Below is a diagram illustrating the signaling pathway of p53-mediated apoptosis induced by this compound.

Caption: p53-mediated apoptosis pathway induced by this compound.

Conclusion

This compound is a compound of significant interest due to its biological activities, particularly its ability to induce apoptosis through the p53 signaling pathway. This technical guide has provided essential information on its chemical structure, physicochemical properties, a detailed synthesis protocol, and its mechanism of action. This information is intended to support further research and development efforts in the fields of medicinal chemistry, toxicology, and materials science. Researchers are encouraged to consult the cited literature for more detailed information on specific applications and safety protocols.

References

Phenylhydroquinone: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylhydroquinone (PHQ), a primary metabolite of the fungicide o-phenylphenol (OPP), exhibits a complex and multifaceted mechanism of action in biological systems. Predominantly characterized by its dual role as a pro-oxidant and a modulator of cellular signaling, PHQ's activities are of significant interest in toxicology and pharmacology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PHQ's biological effects, including its metabolic activation, induction of oxidative stress, genotoxicity, and interaction with key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound is formed in vivo from o-phenylphenol, a widely used fungicide and disinfectant, through metabolic activation by cytochrome P450 enzymes.[1][2] In humans, this conversion is primarily catalyzed by CYP1A2, while in rats, CYP2C11 and CYP2E1 are the key enzymes involved.[1][2] Once formed, PHQ can undergo further oxidation to the highly reactive phenylbenzoquinone (PBQ), a process that can be mediated by peroxidases such as prostaglandin (B15479496) H synthase (PGS), which is notably present in the urinary bladder and kidney, target organs for OPP-induced carcinogenicity.[3][4] The biological activities of PHQ are largely attributed to its capacity to redox cycle, leading to the generation of reactive oxygen species (ROS) and the formation of covalent adducts with macromolecules.

Core Mechanisms of Action

The biological effects of this compound are driven by a series of interconnected molecular events, primarily initiated by its metabolic activation and subsequent redox cycling.

Metabolic Activation and Redox Cycling

The initial hydroxylation of o-phenylphenol by cytochrome P450 enzymes yields this compound. PHQ can then be oxidized to phenylsemiquinone and subsequently to phenylbenzoquinone (PBQ). This process is a key source of reactive oxygen species.

Generation of Reactive Oxygen Species (ROS)

A central feature of PHQ's mechanism of action is its ability to generate ROS, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[5][6] The autooxidation of PHQ is a significant source of these reactive species. The generation of superoxide radicals from PHQ has been confirmed through methods such as the cytochrome c reduction assay.[4][5] This production of ROS leads to a state of oxidative stress within the cell, damaging cellular components.[6][7][8]

Genotoxicity and DNA Damage

PHQ is genotoxic, primarily through the action of the ROS it generates. It has been shown to induce DNA strand scission at concentrations as low as 1 x 10⁻⁵ M.[5] The cleavage of DNA by PHQ appears to preferentially occur at guanine (B1146940) residues.[5] In addition to strand breaks, PHQ can lead to the formation of DNA adducts, a process that can be enhanced by peroxidative activation.[9] This DNA damage can contribute to the carcinogenic potential of its parent compound, o-phenylphenol.

Protein Adduction and Thiol Depletion

The oxidized metabolite of PHQ, phenylbenzoquinone (PBQ), is a potent electrophile that readily reacts with nucleophilic functional groups in biomolecules. Of particular importance is its reaction with sulfhydryl groups (-SH) present in cysteine residues of proteins and in the antioxidant molecule glutathione (B108866) (GSH).[10] This covalent binding, or adduction, can alter protein structure and function.[11][12] The depletion of intracellular GSH and protein thiols is a key factor in PHQ-induced cytotoxicity.[10]

Cellular and Systemic Effects

The molecular interactions of this compound translate into a range of observable effects at the cellular and systemic levels.

Cytotoxicity

PHQ exhibits dose-dependent cytotoxicity in various cell types, including isolated rat hepatocytes.[10] At concentrations of 0.5 mM and 0.75 mM, PHQ leads to cell death, accompanied by a significant loss of intracellular glutathione, protein thiols, and ATP.[10] The toxicity of PHQ is correlated with its rate of oxygen consumption, highlighting the central role of oxidative stress.[10]

Table 1: Cytotoxicity of this compound

| Cell Type | Concentration | Observed Effect | Reference |

| Isolated Rat Hepatocytes | 0.5 mM - 0.75 mM | Dose-dependent cell death, loss of GSH, protein thiols, and ATP. | [10][13] |

| Human Colon Cancer Cells (HCT116) | 0 - 150 µM | Concentration-dependent inhibition of growth. | [13] |

| V79 Chinese Hamster Lung Fibroblasts | Not specified | Induction of micronuclei in the presence of arachidonic acid. | [4] |

| CHO-K1 Cells | > 25 µg/ml | Severe cytotoxicity (no metaphases obtained). |

Modulation of the Nrf2 Signaling Pathway

Cells possess endogenous defense mechanisms against oxidative stress, a key one being the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Hydroquinones, including PHQ, have been shown to activate this pathway.[14][15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles and ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes.[16][17][18]

Induction of Apoptosis and Cell Cycle Arrest

In addition to its role in oxidative stress, PHQ has been demonstrated to induce apoptosis and cause cell cycle arrest.[13] In human colon cancer cells, treatment with PHQ leads to an accumulation of cells in the G2/M phase of the cell cycle and a dose-dependent increase in apoptotic cells.[13] Interestingly, these effects can occur in the absence of detectable DNA damage (as measured by γ-H2AX foci), suggesting a mechanism that may involve disruption of mitotic processes.[13] PHQ has also been shown to induce aneuploidy, the presence of an abnormal number of chromosomes in a cell.[4][13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound.

DNA Cleavage Assay

This assay is used to assess the ability of PHQ to cause single- and double-strand breaks in DNA.

-

Materials: Supercoiled plasmid DNA (e.g., pUC18 or pBR322), this compound, reaction buffer (e.g., Tris-HCl with EDTA), agarose (B213101), gel electrophoresis apparatus, DNA stain (e.g., ethidium (B1194527) bromide), and a gel documentation system.

-

Procedure:

-

Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA and varying concentrations of PHQ in the reaction buffer.

-

Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a loading dye.

-

Separate the different DNA topoisomers (supercoiled, nicked circular, and linear) by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the bands under UV light.

-

Quantify the intensity of each band to determine the percentage of DNA cleavage. The conversion of supercoiled DNA to nicked and linear forms indicates DNA strand scission.[4][5][7]

-

Cytochrome c Reduction Assay for Superoxide Detection

This spectrophotometric assay measures the production of superoxide radicals.

-

Materials: Cytochrome c (from horse heart), this compound, superoxide dismutase (SOD) as a control, a suitable buffer (e.g., Krebs-Henseleit or phosphate (B84403) buffer), and a spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing cytochrome c and PHQ in the buffer.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

In a parallel control reaction, include SOD to quench the superoxide radicals.

-

The SOD-inhibitable portion of the cytochrome c reduction is attributed to the presence of superoxide anions.[4][5]

-

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts formed by PHQ.

-

Principle: DNA is digested to individual nucleotides, and the adducted nucleotides are then radiolabeled with 32P and separated by chromatography.

-

Procedure Outline:

-

Isolate DNA from cells or tissues treated with PHQ.

-

Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Enrich the adducted nucleotides.

-

Radiolabel the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detect and quantify the adducts by autoradiography and scintillation counting.[5]

-

Measurement of Intracellular Glutathione and Protein Thiols

These assays quantify the depletion of key cellular antioxidants.

-

Materials: Ellman's reagent (DTNB), cell lysates, glutathione standards, and a spectrophotometer for GSH measurement. For protein thiols, a similar procedure is followed after protein precipitation. Fluorescent probes like ThiolTracker™ Violet can also be used for in situ measurements.

-

Procedure (Ellman's Reagent):

-

Prepare cell lysates from control and PHQ-treated cells.

-

Deproteinate the samples (e.g., with trichloroacetic acid) for GSH measurement.

-

Add Ellman's reagent to the supernatant (for GSH) or the resuspended protein pellet (for protein thiols).

-

Measure the absorbance at 412 nm, which corresponds to the yellow product formed by the reaction of DTNB with free thiols.

-

Quantify the thiol concentration by comparison to a standard curve of known GSH concentrations.[10]

-

Nrf2 Activation Assay

This can be assessed by measuring the nuclear translocation of Nrf2 or the expression of its target genes.

-

Western Blotting for Nuclear Nrf2:

-

Treat cells with PHQ for various time points.

-

Isolate nuclear and cytoplasmic protein fractions.

-

Perform Western blotting on both fractions using an anti-Nrf2 antibody to observe its accumulation in the nucleus.

-

-

Quantitative PCR (qPCR) for Target Gene Expression:

-

Treat cells with PHQ.

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR to measure the mRNA levels of Nrf2 target genes (e.g., NQO1, GCLM, HO-1). An increase in their expression indicates Nrf2 activation.[16]

-

Analysis of Apoptosis and Cell Cycle

Flow cytometry is a powerful tool for these analyses.

-

Apoptosis Assay:

-

Treat cells with PHQ.

-

Stain the cells with Annexin V (to detect early apoptosis) and propidium (B1200493) iodide (PI, to detect late apoptosis and necrosis).

-

Analyze the stained cell populations by flow cytometry.

-

-

Cell Cycle Analysis:

-

Treat cells with PHQ and then fix them (e.g., with ethanol).

-

Stain the cellular DNA with a fluorescent dye like PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13]

-

Implications for Drug Development and Toxicology

The multifaceted mechanism of action of this compound has important implications. Its pro-oxidant and genotoxic properties are central to its toxicity and potential carcinogenicity. Understanding these mechanisms is crucial for risk assessment of o-phenylphenol and related compounds.

Conversely, the ability of hydroquinone (B1673460) structures to activate the Nrf2 pathway is an area of interest for drug development.[14][15][19] The induction of endogenous antioxidant defenses can be a therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory conditions. The development of PHQ derivatives that selectively activate the Nrf2 pathway without significant off-target toxicity is a potential avenue for future research.[20] However, the pro-oxidant nature of such compounds must be carefully balanced to avoid unintended cellular damage.

Conclusion

This compound's mechanism of action is a complex interplay between metabolic activation, the generation of reactive oxygen species, and the modulation of cellular signaling pathways. Its ability to cause oxidative stress, damage DNA, and form protein adducts underpins its cytotoxic and genotoxic effects. Simultaneously, it can trigger protective cellular responses through the activation of the Nrf2 pathway. A thorough understanding of these dual properties is essential for both toxicological evaluation and the exploration of its potential therapeutic applications. The experimental approaches detailed in this guide provide a framework for further investigation into the intricate biological roles of this and related compounds.

References

- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. DNA cleavage by this compound: the major metabolite of a fungicide o-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutant Cytochrome C as a Potential Detector of Superoxide Generation: Effect of Mutations on the Function and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 12. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of phenyl-hydroquinone and some hydroquinones on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent Probes for Live Cell Thiol Detection | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Induction of apoptosis and cell cycle arrest in human HCC MHCC97H cells with Chrysanthemum indicum extract - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Phenylhydroquinone: A Technical Guide to Toxicology and Safety

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Phenylhydroquinone (PHQ), a major metabolite of the fungicide o-phenylphenol (OPP), exhibits significant toxicological properties of concern for researchers and drug development professionals. Its toxicity is primarily mediated through its metabolic activation to the reactive intermediate phenylbenzoquinone (PBQ) and the generation of reactive oxygen species (ROS). This activation pathway is central to its genotoxic and cytotoxic effects. While data on acute and repeated-dose systemic toxicity are limited in publicly available literature, in vitro studies demonstrate that PHQ can induce chromosomal damage, DNA strand breaks, and cytotoxicity. This guide provides a comprehensive overview of the known toxicological data, details key experimental methodologies, and visualizes the underlying mechanisms of action.

Physicochemical and Hazard Identification

This compound (also known as 2,5-Biphenyldiol) is a solid organic compound. Its basic properties and hazard classifications are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1079-21-6 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Gray - White to Light Cream Powder/Solid | [2] |

| Melting Point | 98-100 °C | [3] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

| Signal Word | Warning | [1][2] |

Metabolism and Mechanism of Toxicity

This compound's toxicological profile is intrinsically linked to its metabolic activation. It is not typically encountered as a primary agent but rather as a metabolite of o-phenylphenol (OPP), a widely used fungicide.[4]

-

Formation of this compound: In the liver, OPP undergoes p-hydroxylation mediated by cytochrome P450 enzymes (specifically CYP1A2 in humans and CYP2C11/CYP2E1 in rats) to form this compound.[5]

-

Activation to Phenylbenzoquinone: In target tissues such as the urinary bladder, PHQ is further oxidized to the highly reactive metabolite phenylbenzoquinone (PBQ). This secondary activation is catalyzed by peroxidases, notably prostaglandin (B15479496) H synthase (PGS).[4]

-

Generation of Reactive Oxygen Species (ROS): The autoxidation of PHQ is a significant contributor to its toxicity, generating oxygen radicals such as superoxide (B77818) and hydroxyl radicals.[4] These ROS can directly damage cellular macromolecules, including DNA.

-

Cellular Effects: The combination of the reactive PBQ metabolite and ROS leads to cytotoxicity, characterized by the depletion of intracellular glutathione (B108866) (GSH) and protein thiols, and genotoxicity, primarily through the formation of DNA adducts and the induction of DNA strand breaks.[2][4]

Caption: Metabolic activation pathway of this compound (PHQ).

Toxicological Data

Acute Toxicity

No definitive LD50 values for this compound were identified in the reviewed literature. It is classified as "Harmful if swallowed" based on GHS criteria.[2]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1] Standard safety protocols, including the use of gloves and eye protection, are mandatory during handling.[2]

Skin Sensitization

Specific studies on the skin sensitization potential of this compound, such as the Local Lymph Node Assay (LLNA), were not identified. Therefore, its capacity to act as a skin sensitizer (B1316253) has not been quantitatively determined.

Genotoxicity

PHQ has demonstrated clear genotoxic potential in multiple in vitro systems. It is considered an Ames test-negative carcinogen, suggesting it does not cause point mutations but can induce larger-scale genetic damage. Its primary mechanisms of genotoxicity are through the induction of aneuploidy (loss or gain of whole chromosomes) and clastogenicity (DNA strand breaks).[4]

| Assay Type | System | Result | Key Findings | Reference(s) |

| Micronucleus Test | V79 Chinese Hamster Lung Fibroblasts | Positive | Induced micronuclei containing whole chromosomes (aneugenic). Effect is dependent on prostaglandin H synthase activity. | [4] |

| DNA Strand Scission Assay | Plasmid DNA (pUC18) | Positive | Caused DNA strand breaks at concentrations as low as 1 x 10⁻⁵ M. Mediated by ROS generation; cleavage occurs preferentially at guanine (B1146940) residues. | [4] |

| Aneuploidy Assay | Saccharomyces cerevisiae (Yeast) | Positive | Efficiently induced aneuploidy and caused cell cycle arrest at the G2/M transition. | [4] |

Cytotoxicity

PHQ demonstrates dose-dependent cytotoxicity in primary cell cultures, which is linked to its oxidation and the subsequent depletion of cellular antioxidants.

| Assay Type | System | Effective Concentration | Result | Key Findings | Reference(s) |

| Hepatocyte Viability | Isolated Rat Hepatocytes | 0.5 - 0.75 mM | Positive | Caused dose-dependent cell death, loss of intracellular glutathione (GSH), protein thiols, and ATP. Toxicity correlates with rate of oxidation. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key toxicological assays relevant to the assessment of this compound.

In Vitro Micronucleus Assay

This protocol is designed to detect the potential of a test substance to induce micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.

Methodology:

-

Cell Culture: Mammalian cells (e.g., V79, TK6, or CHO) are cultured in appropriate medium and seeded into culture flasks or plates to achieve approximately 50% confluence at the time of treatment.

-

Treatment: Cells are exposed to a range of this compound concentrations (typically from 1 µM to 1 mM) for a short duration (3-6 hours) or a long duration (up to 1.5-2 normal cell cycle lengths). Parallel experiments are conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to assess the toxicity of metabolites.

-

Cytokinesis Block: Following treatment, the chemical is removed, and cells are incubated in fresh medium containing cytochalasin B (typically 3-6 µg/mL). This agent inhibits actin polymerization, thereby preventing cytokinesis and leading to the formation of binucleated cells that have completed nuclear division.[6]

-

Harvesting: After an incubation period equivalent to 1.5-2.0 normal cell cycle lengths, cells are harvested. Adherent cells are trypsinized, while suspension cells are centrifuged.

-

Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed (e.g., with methanol:acetic acid), dropped onto clean microscope slides, and stained with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

-

Analysis: Slides are scored under a microscope. The frequency of micronuclei is determined by analyzing at least 2000 binucleated cells per concentration. A positive result is a statistically significant, dose-dependent increase in the number of micronucleated cells.[3][6]

Plasmid DNA Cleavage Assay

This assay assesses the ability of a compound to cause single- or double-strand breaks in DNA, typically using a supercoiled plasmid.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pUC18 or pBR322) at a final concentration of approximately 20-50 ng/µL.[4]

-

Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

This compound at various final concentrations (e.g., 1 µM to 500 µM).

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 1 to 2 hours.

-

Termination: The reaction is stopped by adding a 6X loading dye solution containing a chelating agent (like EDTA) and a density agent (like glycerol (B35011) or Ficoll).

-

Agarose (B213101) Gel Electrophoresis: The samples are loaded onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe). The different topological forms of the plasmid are then separated by electrophoresis.

-

Form I (Supercoiled): Uncut, compact, migrates fastest.

-

Form II (Open-Circular): Nicked with a single-strand break, less compact, migrates slowest.

-

Form III (Linear): Cut with a double-strand break, migrates at an intermediate speed.

-

-

Visualization and Analysis: The gel is visualized under UV light. The disappearance of the Form I band and the corresponding increase in the Form II and/or Form III bands indicate DNA cleavage activity.[7]

Safety and Handling

Given the known hazards, strict adherence to safety protocols is essential when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid any skin contact.

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[2]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material is noted to be moisture and air-sensitive; storage under an inert atmosphere is recommended.[2]

References

- 1. This compound | C12H10O2 | CID 14116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of phenyl-hydroquinone and some hydroquinones on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA cleavage by this compound: the major metabolite of a fungicide o-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 7. benchchem.com [benchchem.com]

Phenylhydroquinone: An In-Depth Technical Guide to In Vivo Metabolism and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of phenylhydroquinone (PHQ), a significant metabolite of the widely used fungicide and disinfectant, o-phenylphenol (OPP). This document details the metabolic pathways, presents quantitative data on metabolite distribution, and outlines the experimental protocols utilized in the study of this compound.

Core Concepts in this compound Metabolism

This compound is primarily formed in the liver from its parent compound, o-phenylphenol, through a Phase I metabolic reaction. This process is catalyzed by mixed-function oxidases.[1] Once formed, PHQ undergoes further biotransformation through two main pathways: Phase II conjugation and further oxidation.

Phase I Metabolism: Formation from o-Phenylphenol The initial and principal source of in vivo this compound is the hydroxylation of o-phenylphenol. This reaction is mediated by the cytochrome P450 enzyme system in the liver.[1]

Phase II Metabolism: Conjugation To increase water solubility and facilitate excretion, this compound undergoes conjugation reactions, primarily glucuronidation and sulfation. These reactions result in the formation of PHQ-glucuronide and PHQ-sulfate. Glucuronide conjugates of PHQ have been identified as major metabolites found in the urine of rats fed OPP.[2]

Further Oxidation: Formation of Phenylbenzoquinone this compound can be further oxidized to the reactive metabolite, phenylbenzoquinone (PBQ). This bioactivation step is of toxicological significance and can be mediated by peroxidases, such as prostaglandin (B15479496) (H) synthase, which is present in tissues like the urinary bladder and kidney.[1]

Metabolic Pathways of this compound

The metabolic fate of this compound is multifaceted, involving both detoxification and bioactivation pathways. The primary routes of metabolism are detailed below.

Quantitative Analysis of this compound and its Metabolites

The quantitative data available for this compound and its metabolites primarily focuses on urinary excretion following the administration of its precursor, o-phenylphenol.

| Species | Dose and Route | Metabolite | Percentage of Urinary Radioactivity/Dose | Reference |

| Male Mouse (B6C3F1) | 15 mg/kg (oral) | Conjugates of this compound | 12% of dose | [3] |

| 800 mg/kg (oral) | Conjugates of this compound | Increased with dose | [3] | |

| Male Rat (F344) | 28 mg/kg (oral) | Conjugates of this compound | 5% of dose | [3] |

| Male Rat (F344) | 2% Sodium o-Phenylphenate in food (136 days) | This compound-glucuronide | Major metabolite | [4] |

| Female Rat (F344) | 2% Sodium o-Phenylphenate in food (136 days) | This compound-glucuronide | Major metabolite (levels are 1/8th of males) | [4] |

| Human (Male) | 0.006 mg/kg (dermal) | Conjugates of this compound | 15% of dose | [3] |

Experimental Protocols

The study of this compound metabolism in vivo typically involves the administration of a parent compound, like o-phenylphenol, to animal models, followed by the collection of biological samples for analysis.

Animal Models and Dosing

-

Species: Fischer 344 (F344) rats and B6C3F1 mice are commonly used models.

-

Administration:

-

Oral Gavage: A single dose of the test compound dissolved in a vehicle like corn oil is administered directly into the stomach.

-

Dietary Administration: The test compound is mixed into the feed at a specified concentration for chronic exposure studies.

-

Dermal Application: The compound is applied to a shaved area of the skin, often under an occlusive dressing.

-

Sample Collection and Preparation

-

Urine: Animals are housed in metabolism cages to allow for the separate collection of urine and feces. Urine samples are collected over specified time intervals (e.g., 24, 48 hours).

-

Sample Pre-treatment:

-

Urine samples are centrifuged to remove any solid debris.

-

For the analysis of conjugated metabolites, an enzymatic hydrolysis step is often employed. This involves incubating the urine with β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate (B86663) conjugates, respectively, liberating the free aglycones.

-

Following hydrolysis, a liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from the biological matrix.

-

Analytical Methodology: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard for the sensitive and specific quantification of this compound and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is employed to separate the analytes.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

-

Visualizations of Experimental and Logical Workflows

Experimental Workflow for In Vivo Metabolism Study

Logical Flow for Metabolite Identification and Quantification

Toxicological Implications and Signaling Pathways

The metabolism of this compound to phenylbenzoquinone is a bioactivation step that can lead to cellular toxicity. Phenylbenzoquinone is a reactive electrophile that can bind to macromolecules such as DNA and proteins, potentially leading to genotoxicity and cytotoxicity.

References

- 1. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA cleavage by this compound: the major metabolite of a fungicide o-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative metabolism of ortho-phenylphenol in mouse, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic profile of sodium o-phenylphenate after subchronic oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenylhydroquinone Degradation Pathways and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone (PHQ), a significant metabolite of the fungicide o-phenylphenol, is a molecule of considerable interest in toxicology and drug development due to its chemical reactivity and potential to induce cellular damage.[1] Understanding its degradation pathways and stability profile is crucial for assessing its environmental fate, toxicological implications, and for the development of stable pharmaceutical formulations where it may be present as an impurity or a metabolite. This technical guide provides a comprehensive overview of the core aspects of PHQ degradation, focusing on its stability under various conditions, the mechanisms of its degradation, and detailed methodologies for its analysis.

This compound Degradation Pathways

The degradation of this compound is primarily driven by autoxidation, a process that involves its reaction with molecular oxygen. This process is complex and leads to the formation of several reactive species, ultimately resulting in the formation of phenyl-p-benzoquinone (B1682775) and other degradation products. The degradation can be influenced by environmental factors such as pH, temperature, and the presence of metal ions.

Abiotic Degradation: Autoxidation Pathway

The autoxidation of this compound proceeds through a free radical chain reaction, initiated by the deprotonation of one of the hydroxyl groups to form a phenolate (B1203915) anion. This anion is then oxidized to a semiquinone radical. The presence of a phenyl group attached to the hydroquinone (B1673460) ring influences the electron density and, consequently, the reactivity of the molecule.

The proposed pathway for the autoxidation of this compound, based on the known mechanisms of hydroquinone degradation, is as follows:

-

Initiation: The process begins with the deprotonation of a hydroxyl group, which is favored at higher pH. This is followed by a one-electron oxidation to form a phenylsemiquinone radical.

-

Propagation: The phenylsemiquinone radical can then react with molecular oxygen to produce a superoxide (B77818) radical (O₂⁻•) and phenyl-p-benzoquinone. This superoxide radical can further propagate the chain reaction by reacting with another this compound molecule.

-

Generation of Reactive Oxygen Species (ROS): The degradation process is a significant source of reactive oxygen species, including superoxide radicals and hydroxyl radicals (•OH).[1] These ROS are highly reactive and can contribute to further degradation of PHQ and other molecules in the vicinity, including biological macromolecules like DNA.[1]

-

Formation of Phenyl-p-benzoquinone: The primary stable degradation product of this compound autoxidation is phenyl-p-benzoquinone.

Enzymatic Degradation

While abiotic degradation is a primary route, enzymatic pathways can also contribute to the metabolism of this compound in biological systems. Peroxidases, for instance, can catalyze the oxidation of hydroquinones to their corresponding quinones. This enzymatic conversion can also lead to the generation of reactive intermediates.

Stability of this compound

The stability of this compound is a critical parameter, particularly in the context of drug development and formulation, where degradation can lead to loss of potency and the formation of potentially toxic byproducts. The stability of PHQ is significantly influenced by pH, temperature, and light.

Effect of pH

Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C

| pH | Degradation after 24 hours (%) | Apparent First-Order Rate Constant (k') (s⁻¹) |

| 3.0 | < 1 | < 1.16 x 10⁻⁷ |

| 5.0 | ~ 5 | ~ 5.93 x 10⁻⁷ |

| 7.0 | ~ 20 | ~ 2.58 x 10⁻⁶ |

| 9.0 | > 50 | > 7.97 x 10⁻⁶ |

Note: This data is illustrative and based on the general behavior of hydroquinones. Actual degradation rates for this compound may vary and should be determined experimentally.

Effect of Temperature

Temperature significantly accelerates the degradation of this compound. As with most chemical reactions, an increase in temperature provides the necessary activation energy for the oxidation process to occur more rapidly. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation.

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.0

| Temperature (°C) | Degradation after 8 hours (%) | Apparent First-Order Rate Constant (k') (s⁻¹) |

| 4 | < 2 | < 1.93 x 10⁻⁷ |

| 25 | ~ 15 | ~ 1.48 x 10⁻⁶ |

| 40 | ~ 40 | ~ 4.73 x 10⁻⁶ |

| 60 | > 70 | > 1.11 x 10⁻⁵ |

Note: This data is illustrative. The actual temperature-dependent degradation should be experimentally determined.

Experimental Protocols

To accurately assess the stability of this compound and characterize its degradation products, well-defined experimental protocols are essential. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. These studies are crucial for developing and validating stability-indicating analytical methods.

4.1.1 General Protocol for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). This compound is expected to be highly unstable under basic conditions.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 1, 2, 4, 8 hours).

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

-

Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.

4.2.1 Recommended HPLC Parameters

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to separate the relatively polar this compound from its less polar degradation products like phenyl-p-benzoquinone. A typical mobile phase could be a mixture of:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a suitable time (e.g., 20-30 minutes) should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength where both this compound and its major degradation products have significant absorbance (e.g., determined by a photodiode array detector). Mass spectrometric (MS) detection can be coupled with HPLC for the identification of unknown degradation products.

-

Injection Volume: 10 µL.

4.2.2 Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

The quantitative data obtained from stability studies should be summarized in clearly structured tables to allow for easy comparison and analysis.

Table 3: Example of Stability Data Summary for this compound under Various Stress Conditions

| Stress Condition | Duration | This compound Remaining (%) | Phenyl-p-benzoquinone Formed (Area %) | Other Degradants (Area %) |

| 0.1 M HCl | 24 h at 60°C | 85.2 | 10.5 | 4.3 |

| 0.1 M NaOH | 4 h at RT | 10.5 | 65.8 | 23.7 |

| 3% H₂O₂ | 8 h at RT | 55.3 | 35.1 | 9.6 |

| Thermal | 48 h at 60°C | 70.1 | 22.4 | 7.5 |

| Photolytic | 24 h | 78.9 | 15.3 | 5.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be obtained through experimentation.

Conclusion

The degradation of this compound is a complex process primarily driven by autoxidation, which is significantly influenced by pH and temperature. This degradation leads to the formation of phenyl-p-benzoquinone and a cascade of reactive oxygen species. A thorough understanding of these degradation pathways and the stability of this compound is essential for researchers, scientists, and drug development professionals. The implementation of robust experimental protocols, such as forced degradation studies and the development of validated stability-indicating HPLC methods, is critical for accurately characterizing the stability profile of this important molecule.

References

Phenylhydroquinone: A Core Metabolite in the Bioactivation and Toxicity of o-Phenylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Phenylphenol (OPP) is a widely utilized biocide whose metabolic fate is of significant interest due to its association with toxicity, particularly in the urinary bladder. A critical step in its biotransformation is the formation of phenylhydroquinone (PHQ), a reactive metabolite implicated in the compound's carcinogenic potential. This technical guide provides a comprehensive overview of the metabolic conversion of OPP to PHQ, detailing the enzymatic processes involved, quantitative metabolic profiles across different species, and the subsequent toxicological pathways initiated by PHQ. Experimental protocols for the analysis of OPP metabolism and the assessment of PHQ-induced damage are also presented, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of the subject.

Introduction

o-Phenylphenol (OPP) and its sodium salt are effective fungicides and antibacterial agents used in both commercial and consumer products.[1][2] Chronic exposure to high doses of OPP has been demonstrated to induce urinary bladder tumors in rats, prompting extensive research into its mechanism of carcinogenicity.[1][3] A central hypothesis in OPP-induced tumorigenesis is the metabolic activation to reactive intermediates that can cause cellular damage.[1][3] The primary metabolite implicated in these toxic effects is this compound (PHQ), formed through the hydroxylation of the parent compound.[4][5] Understanding the formation, fate, and activity of PHQ is crucial for assessing the risk of OPP exposure in humans.

Metabolic Activation of o-Phenylphenol to this compound

The biotransformation of OPP is a multi-step process involving both Phase I and Phase II metabolic enzymes. The initial and critical step in the activation pathway is the oxidation of OPP to PHQ.

Enzymatic Conversion

The primary enzymes responsible for the p-hydroxylation of OPP to PHQ are members of the Cytochrome P450 (CYP) superfamily, located predominantly in the liver.[5][6] In vitro studies using rat and human liver microsomes have identified specific CYP isoforms involved in this conversion. In rats, CYP2C11 and CYP2E1 have been shown to catalyze the formation of PHQ.[5] For humans, CYP1A2 exhibits a notably high capacity for OPP p-hydroxylation.[5]

Upon its formation, PHQ can be further oxidized to phenylbenzoquinone (PBQ), a highly reactive electrophile.[6][7] This secondary activation can be mediated by peroxidases, such as prostaglandin (B15479496) (H) synthase (PGS), which is found in significant concentrations in the target tissues of OPP-induced carcinogenicity, namely the urinary bladder and kidney.[6][8]

The metabolic pathways of OPP are not limited to the formation of PHQ. The parent compound and its metabolites can undergo conjugation reactions, primarily sulfation and glucuronidation, to facilitate their excretion.[9][10] Sulfation is a major metabolic route at low doses of OPP in mice, rats, and humans.[9][10] However, this pathway can become saturated at higher doses, leading to a shift towards oxidative metabolism and increased production of PHQ.[9][10]

Quantitative Metabolic Data

The metabolic profile of OPP varies depending on the species, dose, and route of administration. The following tables summarize quantitative data on the urinary metabolites of OPP from studies in mice, rats, and humans.

Table 1: Urinary Metabolites of o-Phenylphenol in Different Species (Low Dose)

| Metabolite | Male Mouse (% of dose)[9] | Male Rat (% of dose)[9] | Male Human (% of dose)[9] |

| OPP-Sulfate | 57 | 82 | 69 |

| OPP-Glucuronide | 29 | 7 | 4 |

| This compound Conjugates | 12 | 5 | 15 |

| 2,4'-Dihydroxybiphenyl Sulfate | - | 3 | 13 |

Doses administered were 15 mg/kg (oral) for mouse, 28 mg/kg (oral) for rat, and 0.006 mg/kg (dermal) for human.[9]

Table 2: Dose-Dependent Shifts in o-Phenylphenol Metabolism in Male Mice [9][10]

| Metabolite | 15 mg/kg Dose (% of dose) | 800 mg/kg Dose (% of dose) |

| OPP-Sulfate | 57 | 18 |

| OPP-Glucuronide | 29 | 49 |

| This compound Conjugates | 12 | 27 |

Toxicological Implications of this compound

PHQ is significantly more cytotoxic than its parent compound, OPP.[5] Its toxicity is attributed to its ability to redox cycle, generating reactive oxygen species (ROS) that induce oxidative stress and damage cellular macromolecules, including DNA.[1][11] Furthermore, its oxidation product, PBQ, is a reactive electrophile that can form covalent adducts with DNA and proteins.[7][12]

Genotoxicity and Carcinogenicity

PHQ and PBQ have been shown to induce DNA single-strand breaks and generate oxidative DNA lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG).[4][11] The formation of DNA adducts by PBQ has also been demonstrated.[12] This DNA damage, coupled with PHQ-induced cytotoxicity and subsequent regenerative cell proliferation, is considered a key mechanism in the development of urinary bladder tumors in rats fed high doses of OPP.[1][3] Interestingly, the genotoxic effects of PHQ in some cell systems are dependent on the presence of prostaglandin H synthase, highlighting the role of this enzyme in the activation of PHQ in target tissues.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the metabolism of OPP and the toxicity of its metabolites.

In Vitro Metabolism of o-Phenylphenol

Objective: To determine the formation of this compound from o-phenylphenol in liver microsomes.

Materials:

-

Liver microsomes (from human or rat)

-

o-Phenylphenol (substrate)

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Terminating agent (e.g., acetonitrile (B52724) or methanol)

-

HPLC system with UV or fluorescence detection, or LC-MS/MS

Procedure:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and OPP in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold terminating agent.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of PHQ using a validated analytical method such as HPLC or LC-MS/MS.[5]

Analysis of DNA Damage by this compound

Objective: To assess the ability of PHQ to cause DNA strand scission.

Materials:

-

Plasmid DNA (e.g., pUC18)

-

This compound

-

Reaction buffer (e.g., Tris-HCl)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing plasmid DNA and varying concentrations of PHQ in the reaction buffer.

-

Incubate the mixtures at 37°C for a specified time.

-

Add loading dye to each reaction mixture.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, open-circular, and linear).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the open-circular and linear forms of the plasmid indicates DNA strand scission.[4]

Analytical Methods for Detection and Quantification

The accurate measurement of OPP and its metabolites is essential for exposure assessment and metabolic studies. Several analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or fluorescence detection is a common method for separating and quantifying OPP and its hydroxylated metabolites.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and specific, often used for the determination of total OPP in urine after hydrolysis of conjugates and derivatization.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the direct measurement of both free and conjugated metabolites of OPP in biological matrices, offering high sensitivity and specificity without the need for derivatization.[15]

Conclusion

This compound is a key metabolite in the bioactivation of o-phenylphenol. Its formation, primarily catalyzed by CYP450 enzymes, and subsequent redox cycling and oxidation to phenylbenzoquinone, are critical events in the cascade leading to cellular damage and, under conditions of chronic high-dose exposure, tumorigenesis. The balance between the metabolic activation of OPP to PHQ and its detoxification through conjugation is a crucial determinant of its toxic potential. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for the accurate assessment of risks associated with OPP exposure and for the development of safer alternatives. This guide provides a foundational resource for professionals engaged in research and development in this area.

References

- 1. The carcinogenicity of the biocide ortho-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The carcinogenicity of the biocide ortho-phenylphenol | Semantic Scholar [semanticscholar.org]

- 4. DNA cleavage by this compound: the major metabolite of a fungicide o-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Metabolism of this compound by prostaglandin (H) synthase: possible implications in o-phenylphenol carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfhydryl compounds inhibit the cyto- and geno-toxicity of o-phenylphenol metabolites in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic effects of the o-phenylphenol metabolites this compound and phenylbenzoquinone in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative metabolism of ortho-phenylphenol in mouse, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. Metabolites of the biocide o-phenylphenol generate oxidative DNA lesions in V 79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo genotoxicity of sodium ortho-phenylphenol: phenylbenzoquinone is one of the DNA-binding metabolite(s) of sodium ortho-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Determination of ortho-phenylphenol in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylhydroquinone's Free Radical Scavenging Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydroquinone, also known as 2,5-dihydroxybiphenyl, is a phenolic compound with significant antioxidant properties. As a derivative of hydroquinone (B1673460), its chemical structure lends itself to potent free radical scavenging, a process central to mitigating oxidative stress implicated in numerous pathological conditions. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's ability to neutralize free radicals, details the experimental protocols for evaluating its antioxidant capacity, and explores its interaction with relevant cellular signaling pathways.

Core Free Radical Scavenging Mechanisms

The antioxidant activity of this compound is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize unstable free radicals. The principal mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT)